![molecular formula C24H20ClN5O2S B2549313 N-(4-氯苄基)-3-[(4-乙基苯基)磺酰基][1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 872200-04-9](/img/structure/B2549313.png)

N-(4-氯苄基)-3-[(4-乙基苯基)磺酰基][1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

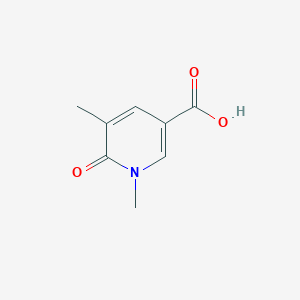

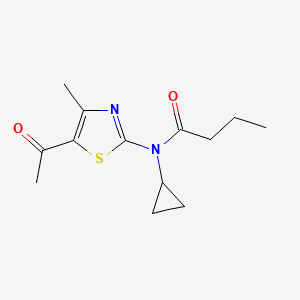

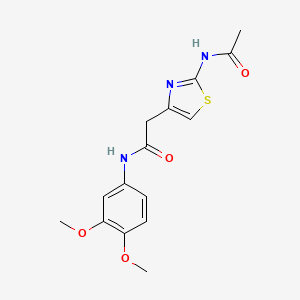

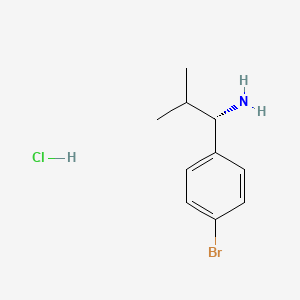

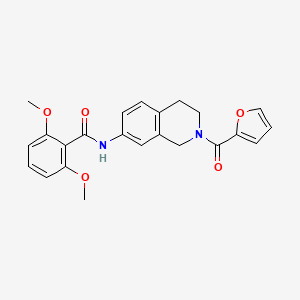

“N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a triazoloquinazolin core, which is a type of fused heterocyclic ring system containing nitrogen atoms. This core is substituted with a 4-chlorobenzyl group, a 4-ethylphenylsulfonyl group, and an amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The triazoloquinazolin core could potentially be formed via a cyclization reaction involving a quinazolin precursor and a 1,2,3-triazole precursor . The 4-chlorobenzyl, 4-ethylphenylsulfonyl, and amine groups would then be attached in subsequent steps, possibly through nucleophilic substitution or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused triazoloquinazolin ring system, along with the attached substituents. Techniques such as NMR and X-ray crystallography could be used to confirm the structure .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, while the sulfonyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学研究应用

- The compound’s unique chemical structure makes it a promising candidate for cancer research. Studies have shown that it inhibits specific enzymes involved in cancer cell proliferation and survival. Researchers are investigating its potential as a targeted therapy for various cancer types, including breast, lung, and colon cancer .

- N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine demonstrates anti-inflammatory effects by modulating key inflammatory pathways. It may be useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel diseases .

- Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Researchers are exploring its potential as a novel antibiotic or as an adjunct therapy to combat drug-resistant pathogens .

- The compound’s interaction with neuronal receptors indicates possible neuroprotective properties. Researchers are investigating its role in preventing neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .

- N-[(4-CHLOROPHENYL)METHYL]-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has shown vasodilatory effects, potentially benefiting cardiovascular health. Researchers are studying its impact on blood pressure regulation and endothelial function .

- The compound’s trifluoromethylpyrimidin-2-amine moiety interacts with specific enzymes. Researchers are exploring its potential as a tool compound for studying enzyme function and inhibition .

- Medicinal chemists are using this compound as a scaffold for designing novel derivatives with improved pharmacological properties. By modifying its structure, they aim to create more potent and selective drugs for various therapeutic areas .

- Theoretical studies, including density functional theory (DFT) calculations, have provided insights into the compound’s electronic properties, stability, and reactivity. Researchers use these computational tools to predict its behavior and guide further experiments .

Anticancer Activity

Anti-inflammatory Properties

Antimicrobial Applications

Neuroprotective Effects

Cardiovascular Research

Chemical Biology and Enzyme Inhibition

Drug Design and Optimization

Computational Studies and Molecular Modeling

安全和危害

未来方向

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O2S/c1-2-16-9-13-19(14-10-16)33(31,32)24-23-27-22(26-15-17-7-11-18(25)12-8-17)20-5-3-4-6-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZRECYHEMBQFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2549230.png)

![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2549236.png)

![5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2549238.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2549239.png)

![N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B2549243.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2549248.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)